tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C11H14ClNO3. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-chloro-4-hydroxyphenylcarbamate with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures, including the use of high-purity reagents and advanced analytical techniques to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium tert-butoxide in DMF under a nitrogen atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential role in modulating signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-chloro-4-hydroxyphenylcarbamate
- 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea
- Methyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxy-phenyl]propanoate
Uniqueness
tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and tert-butyl ester group contribute to its stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C14H18ClNO4 |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO4/c1-13(2,3)20-12(18)16-7-14(19,8-16)10-5-4-9(17)6-11(10)15/h4-6,17,19H,7-8H2,1-3H3 |
InChI Key |
UOQUVQZKMKCMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)O)Cl)O |
Origin of Product |
United States |
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